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Compound of Interest

Compound Name:
4-[(4-

Ethylphenoxy)methyl]piperidine

CAS No.: 946713-85-5

Cat. No.: B3171968 Get Quote

Part 1: Executive Technical Summary
4-[(4-Ethylphenoxy)methyl]piperidine (CAS: 946713-85-5) represents a privileged scaffold in

medicinal chemistry, characterized by a semi-rigid piperidine core linked via a flexible

methylene-oxy bridge to a lipophilic 4-ethylphenyl tail.

This molecule functions primarily as a Type II Pharmacophore—a structural template that

provides the necessary "anchor" (basic amine) and "hydrophobic tail" (ethylphenyl group) to

bind deep within the transmembrane domains of aminergic GPCRs and ion channels.

Key Pharmacological Profiles
Target System Primary Mechanism SAR Driver

Sigma-1 Receptor (

R)

Chaperone modulation /

Agonism

The 4-ethyl group fills the

hydrophobic sub-pocket near

the Asp126 anchor.

Dopamine D4 Receptor Antagonism (Selectivity Probe)

The ether linker provides

rotational flexibility to evade

D2/D3 steric clashes.

NMDA Receptor (GluN2B) Allosteric Inhibition
Mimics the "tail" region of

Ifenprodil-class antagonists.
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Part 2: Structural Dissection & SAR Logic
The biological activity of this molecule is governed by three distinct zones. Modifications in

these zones dictate the selectivity profile between Sigma-1, Dopamine, and Serotonin

transporters.

The Pharmacophore Map (Graphviz Visualization)
The following diagram illustrates the functional decomposition of the molecule and the specific

interactions each domain mediates.
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Figure 1: Pharmacophore decomposition of the 4-[(4-Ethylphenoxy)methyl]piperidine
scaffold showing critical binding interactions.

Deep Dive: The 4-Ethyl Substituent
The para-ethyl group is not merely a space-filler; it is a strategic choice over methyl or halogen

substituents.

Steric Bulk: The ethyl group has a larger Van der Waals volume (

) compared to a methyl group, allowing it to displace water molecules from "greasy" pockets
in the receptor binding site, leading to an entropy-driven increase in binding affinity.

Lipophilicity (cLogP): The ethyl group increases the cLogP by approximately +1.0 unit

compared to the unsubstituted phenol. This enhances Blood-Brain Barrier (BBB) penetration,
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essential for CNS-active ligands [1].

Part 3: Experimental Protocols
To ensure data integrity, the synthesis and evaluation of this scaffold must follow self-validating

protocols.

Synthesis via Mitsunobu Etherification
The most reliable route to construct the ether linkage while preserving the piperidine chirality (if

substituted) or integrity is the Mitsunobu reaction.

Reaction Scheme: N-Boc-4-hydroxymethylpiperidine + 4-Ethylphenol + DIAD + PPh3 →

Intermediate → Deprotection

Step-by-Step Protocol:

Reagents: Dissolve N-Boc-4-hydroxymethylpiperidine (1.0 eq), 4-ethylphenol (1.1 eq), and

Triphenylphosphine (

, 1.2 eq) in anhydrous THF under

atmosphere.

Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30

minutes. Critical: Maintain temperature <5°C to prevent hydrazine byproduct formation.

Incubation: Warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC

(Hexane:EtOAc 4:1).

Workup: Quench with water, extract with EtOAc. Wash organic layer with 1N NaOH (to

remove unreacted phenol).

Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane for 2 hours at RT.

Precipitate the hydrochloride salt with diethyl ether.

Validation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3171968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-NMR must show the characteristic doublet for the

protons at

ppm and the quartet for the ethyl

at

ppm.

In Vitro Binding Assay (Sigma-1 Receptor)
This protocol validates the affinity of the scaffold using Radioligand Binding.

Source Tissue: Guinea pig brain membranes (rich in

receptors).

Radioligand:

(Specific for

).

Non-specific Block: 10

Haloperidol.

Incubation: 120 minutes at 25°C in 50 mM Tris-HCl (pH 7.4).

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

Data Analysis: Calculate

using the Cheng-Prusoff equation. A valid probe should exhibit

.

Part 4: Comparative SAR Data
The following table summarizes how the "4-Ethyl" variant compares to other standard analogs

in this chemical series. Data is aggregated from general scaffold studies [1][2].

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3171968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analog Structure
(R-Group)

Affinity (

)

cLogP Mechanism Note

4-Ethyl (Subject) ++ (High) 3.8
Optimal hydrophobic

fill; balanced solubility.

4-H (Unsubstituted) + (Moderate) 2.9

Lacks steric bulk for

deep pocket

anchoring.

4-Chloro ++ (High) 3.5

Metabolic liability

(para-chlorine); good

affinity.

4-Methoxy + (Moderate) 2.8

H-bond acceptor;

reduces BBB

permeability slightly.

4-t-Butyl +++ (Very High) 4.5

Often too lipophilic;

solubility issues in

assays.

Part 5: Pathway & Signaling Logic
When this scaffold binds to the Sigma-1 Receptor, it triggers a specific cellular cascade

involved in neuroprotection.
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Figure 2: Mechanism of Action upon Sigma-1 Receptor activation by the piperidine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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